
(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one is a bicyclic organic compound with a unique structure that includes a hexahydroindenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one typically involves the Diels-Alder reaction, a well-known method for constructing six-membered rings. One common approach is the reaction of a diene with a dienophile under controlled conditions to form the hexahydroindenone core . The reaction conditions often include the use of solvents such as ethyl acetate and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of the hexahydroindenone core, such as alcohols, ketones, and substituted indenones. These products can be further utilized in organic synthesis and medicinal chemistry.
Aplicaciones Científicas De Investigación
(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes and receptors.
Mecanismo De Acción
The mechanism of action of (3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
(3aR,7aR)-3a-hydroxy-3a,7a-dihydrobenzofuran-2 (3H)-one: This compound shares a similar bicyclic structure but differs in functional groups and overall reactivity.
(3aR,7aR,4S,5S)-1,3,3a,4,5,7a-Hexahydro-5-methyl-3-oxoisobenzofuran-4-carboxylic acid:
Uniqueness
(3aR,7aR)-3-Methyl-1,3a,4,6,7,7a-hexahydro-5H-inden-5-one is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
87995-00-4 |
|---|---|
Fórmula molecular |
C10H14O |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(3aR,7aR)-3-methyl-1,3a,4,6,7,7a-hexahydroinden-5-one |
InChI |
InChI=1S/C10H14O/c1-7-2-3-8-4-5-9(11)6-10(7)8/h2,8,10H,3-6H2,1H3/t8-,10-/m0/s1 |
Clave InChI |
ZCOJGOTXMBOJHI-WPRPVWTQSA-N |
SMILES isomérico |
CC1=CC[C@@H]2[C@H]1CC(=O)CC2 |
SMILES canónico |
CC1=CCC2C1CC(=O)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


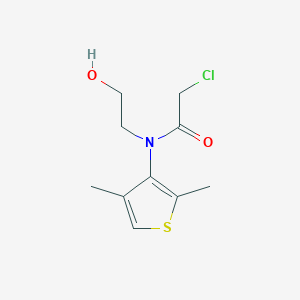
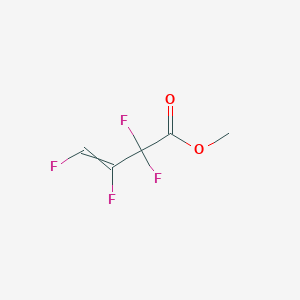
![1-[4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonyl]piperidine](/img/structure/B14405489.png)
![1-[5-(Morpholin-4-yl)-4-phenylthiophen-2-yl]ethan-1-one](/img/structure/B14405494.png)
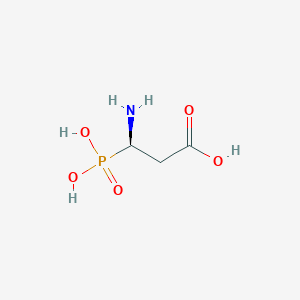
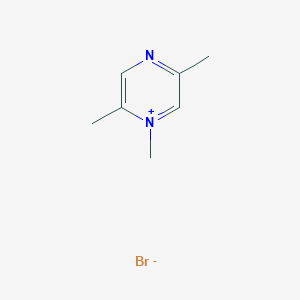
![3,5-Dibromo-4-chloro-1-[(dimethoxyphosphorothioyl)oxy]-1H-pyrazole](/img/structure/B14405516.png)
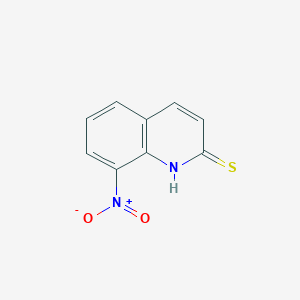
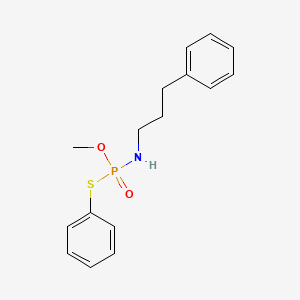
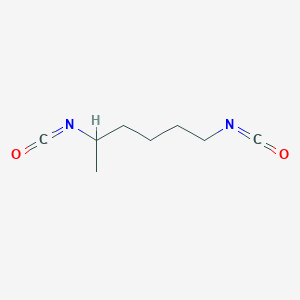
![N-Butyl-N-{2-[(1-phenylisoquinolin-3-yl)oxy]ethyl}butan-1-amine](/img/structure/B14405539.png)
![2-[(Thiophen-2-yl)methyl]-4H-1,3,4-thiadiazin-5(6H)-one](/img/structure/B14405547.png)

![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
